N-[(1R,3R,5S)-9-Azabicyclo[3.3.1]non-3-yl]-1-methyl-1H-indazole-3-carboxamide hydrochloride
Description
Historical Context and Discovery
The development of N-[(1R,3R,5S)-9-Azabicyclo[3.3.1]non-3-yl]-1-methyl-1H-indazole-3-carboxamide hydrochloride traces its origins to the research laboratories of the British pharmaceutical company Beecham during the mid-1980s. The initial synthesis and characterization of this compound occurred around 1985, representing a significant milestone in the development of selective serotonin receptor antagonists. The compound emerged from systematic medicinal chemistry efforts aimed at identifying novel antiemetic agents with improved selectivity profiles compared to existing therapies.
The discovery process involved extensive structure-activity relationship studies focusing on indazole derivatives and their interaction with serotonin receptors. Researchers at Beecham were specifically investigating conformational restriction of diethylaminoethyl side chains in the form of azabicyclic tropane structures, which led to the identification of compounds with potent serotonin receptor antagonist properties while maintaining minimal interaction with dopamine receptors. This research direction proved instrumental in the eventual development of the target compound.
Patent protection for the compound was secured in 1985, establishing the intellectual property foundation for its subsequent development and commercialization. The compound received approval for medical use in the United Kingdom in 1991, followed by United States Food and Drug Administration approval in 1994. The regulatory approval timeline reflects the extensive preclinical and clinical development program that validated both the safety and efficacy profile of this innovative pharmaceutical agent.
Nomenclature and Chemical Identity
This compound possesses multiple systematic chemical names reflecting its complex molecular structure. The compound is also known by the International Union of Pure and Applied Chemistry designation as 1-methyl-N-[(1S,5S)-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl]indazole-3-carboxamide hydrochloride. Additional nomenclature variations include endo-N-(9-methyl-9-azabicyclo[3.3.1]non-3-yl)-1-methyl-1H-indazole-3-carboxamide hydrochloride.
The molecular formula for the hydrochloride salt is C₁₈H₂₅ClN₄O, with a molecular weight of 348.9 grams per mole. The free base form has the molecular formula C₁₈H₂₄N₄O and a molecular weight of 312.4 grams per mole. The compound's Chemical Abstracts Service registry number is 107007-99-8 for the hydrochloride salt, while the free base is assigned the number 109889-09-0.
| Property | Hydrochloride Salt | Free Base |
|---|---|---|
| Molecular Formula | C₁₈H₂₅ClN₄O | C₁₈H₂₄N₄O |
| Molecular Weight | 348.9 g/mol | 312.4 g/mol |
| Chemical Abstracts Service Number | 107007-99-8 | 109889-09-0 |
| Simplified Molecular Input Line Entry System | CN1C2CCCC1CC(C2)NC(=O)C3=NN(C4=CC=CC=C43)C.Cl | CN1C2CCCC1CC(C2)NC(=O)C3=NN(C4=CC=CC=C43)C |
The compound exhibits specific stereochemical properties, with the bicyclic nonane system displaying defined spatial arrangements at multiple chiral centers. The stereochemical designation (1R,3R,5S) refers to the absolute configuration of the azabicyclo[3.3.1]nonane moiety, which is critical for the compound's biological activity and receptor binding characteristics.
Relationship to Granisetron Family of Compounds
This compound is the hydrochloride salt form of granisetron, representing the most widely utilized pharmaceutical formulation of this active pharmaceutical ingredient. The granisetron family encompasses various salt forms and polymorphic variations, each with distinct physicochemical properties that influence pharmaceutical development and manufacturing processes.
The granisetron compound family includes multiple crystalline polymorphs of both the free base and hydrochloride salt forms. Research has identified specific polymorphic forms characterized by distinct powder X-ray diffraction patterns, with the hydrochloride salt exhibiting peaks at approximately 14.3, 20.4, and 23.0 degrees two-theta. These polymorphic variations demonstrate different solubility profiles, thermal properties, and stability characteristics that impact pharmaceutical formulation strategies.
Within the broader therapeutic class, granisetron belongs to the indazole-based serotonin receptor antagonists, distinguishing it from other structural classes such as carbazole derivatives like ondansetron and benzimidazole derivatives like ramosetron. The indazole core structure provides unique binding characteristics and pharmacokinetic properties compared to other members of the serotonin receptor antagonist family.
| Compound Class | Representative Compound | Chemical Nature | Half-life (hours) |
|---|---|---|---|
| Indazole | Granisetron | Indazole derivative | 9-11.6 |
| Carbazole | Ondansetron | Carbazole derivative | 3.9 |
| Benzimidazole | Ramosetron | Benzimidazole derivative | 5.8 |
| Indole | Dolasetron | Indole derivative | 7-9 |
The compound also serves as a platform for advanced drug delivery systems, including transdermal patches and extended-release formulations. These innovative delivery approaches leverage the inherent stability and permeation characteristics of the granisetron molecule to achieve sustained therapeutic effects over extended periods.
Significance in Pharmaceutical Research
This compound has achieved significant recognition within pharmaceutical research communities, earning inclusion on the World Health Organization's List of Essential Medicines. This designation reflects the compound's fundamental importance in global healthcare systems and its established role as a critical therapeutic agent.
The compound's pharmaceutical significance extends beyond its primary therapeutic applications to encompass its role as a research tool for understanding serotonin receptor pharmacology. The high selectivity profile of the molecule, demonstrating minimal affinity for dopamine, histamine, and muscarinic acetylcholine receptors, makes it an invaluable compound for investigating specific serotonin receptor pathways. This selectivity has enabled researchers to elucidate the precise mechanisms underlying serotonin-mediated physiological responses.
Recent research has expanded the investigational scope of the compound beyond its traditional therapeutic boundaries. Studies have explored potential applications in neurological conditions, including investigations into blood-brain barrier integrity and calcium homeostasis regulation. These research directions demonstrate the compound's versatility as a pharmacological tool and suggest potential therapeutic applications in neurodegenerative diseases and cognitive disorders.
The development of novel formulations and delivery systems based on this compound continues to drive pharmaceutical innovation. Extended-release formulations utilizing biodegradable polymer matrices have demonstrated sustained plasma concentrations for up to seven days following single administration. These technological advances represent significant progress in patient convenience and therapeutic compliance, particularly in oncology settings where treatment regimens can be complex and demanding.
Properties
IUPAC Name |
N-[(1R,5S)-9-azabicyclo[3.3.1]nonan-3-yl]-1-methylindazole-3-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O.ClH/c1-21-15-8-3-2-7-14(15)16(20-21)17(22)19-13-9-11-5-4-6-12(10-13)18-11;/h2-3,7-8,11-13,18H,4-6,9-10H2,1H3,(H,19,22);1H/t11-,12+,13?; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPROKMWVNUWVSC-KOQCZNHOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=N1)C(=O)NC3CC4CCCC(C3)N4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2C(=N1)C(=O)NC3C[C@H]4CCC[C@@H](C3)N4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Mixed Anhydride Method Using Methyl Isobutyl Ketone (MIBK)
The patented process described in WO2007054784A1 employs a two-step synthesis starting with 1-methylindazole-3-carboxylic acid (II) and ethyl chloroformate (III). In the presence of triethylamine, these reactants form a mixed anhydride intermediate (IV) in MIBK at temperatures between -5°C and 0°C. This solvent choice eliminates the need for toxic alternatives like methylene chloride or toluene, aligning with green chemistry principles. The anhydride is subsequently condensed with (1R,3r,5S)-9-azabicyclo[3.3.1]nonan-3-amine (V) to yield Granisetron base (VI), which is then converted to the hydrochloride salt (I) via acidic workup.
Key Advantages:
Catalytic Reduction for Intermediate Synthesis
CN110804051A discloses a method focusing on the stereoselective synthesis of the intermediate 3α-tropane alkylamine (I), critical for Granisetron’s activity. The process begins with a Mannich reaction between acetone dicarboxylic acid (III) and formaldehyde to form pseudopelletierine (IV), which is then reacted with hydroxylamine to yield 3-tropinone oxime (V).
Scheme I: Red Aluminum and Lewis Acid Catalysis
3-Tropinone oxime undergoes catalytic reduction using red aluminum and tetraisopropyl titanate, selectively producing the 3α-isomer (I) with 90% purity. This method minimizes the formation of the undesired 3β-isomer (Ia), which typically complicates purification.
Scheme II: Raney Nickel Hydrogenation
An alternative approach uses Raney nickel under hydrogenation conditions, yielding a 60:40 mixture of 3α- and 3β-isomers. While cost-effective, this method necessitates advanced purification steps, such as Boc protection and copper sulfate-mediated crystallization, to isolate the 3α-isomer.
Solvent and Reagent Optimization
Role of Ketonic Solvents
MIBK’s high polarity and low miscibility with water make it ideal for anhydride formation, ensuring rapid reaction rates and easy phase separation during workup. Comparative studies show that MIBK outperforms acetone and methyl ethyl ketone in minimizing side reactions.
Organic Base Selection
Triethylamine is preferred over alternatives like pyridine due to its superior nucleophilicity and ease of removal via distillation. Its use at sub-zero temperatures prevents exothermic side reactions, enhancing process safety.
Purification Techniques and Isomer Control
Alcoholic Solvent Crystallization
The Granisetron base (VI) is purified in methanol, leveraging its high solubility at elevated temperatures and low solubility at room temperature to precipitate pure product. This step removes unreacted starting materials and byproducts, achieving >98% purity.
Copper Sulfate-Mediated Isomer Separation
For the 3α-isomer (I), CN110804051A introduces a purification protocol using anhydrous copper sulfate and sodium bicarbonate in acetone-water. Di-tert-butyl dicarbonate selectively protects the 3α-amine, enabling crystallization of the Boc-protected derivative (VI) with 99% purity after HCl deprotection.
Comparative Analysis of Synthesis Routes
Chemical Reactions Analysis
Types of Reactions
N-[(1R,3R,5S)-9-Azabicyclo[3.3.1]non-3-yl]-1-methyl-1H-indazole-3-carboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the indazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .
Scientific Research Applications
Pharmacological Applications
The primary application of N-[(1R,3R,5S)-9-Azabicyclo[3.3.1]non-3-yl]-1-methyl-1H-indazole-3-carboxamide hydrochloride is related to its role as an impurity in the synthesis of granisetron, which is used in clinical settings for the prevention of nausea and vomiting associated with chemotherapy and postoperative recovery.
Case Study 1: Efficacy in Chemotherapy-Induced Nausea
A clinical study evaluated the efficacy of granisetron in patients undergoing high-dose cisplatin chemotherapy. Results indicated that patients receiving granisetron experienced significantly lower rates of nausea and vomiting compared to those receiving placebo (p < 0.001). The study highlighted the importance of receptor antagonism in managing chemotherapy-induced symptoms effectively.
Case Study 2: Postoperative Nausea Management
In a randomized controlled trial involving postoperative patients, granisetron was administered to assess its effectiveness in preventing nausea post-surgery. The findings revealed that patients treated with granisetron had a lower incidence of postoperative nausea (30%) compared to those who received standard care (60%) (p < 0.05), demonstrating its utility in surgical settings.
Mechanism of Action
The mechanism of action of N-[(1R,3R,5S)-9-Azabicyclo[3.3.1]non-3-yl]-1-methyl-1H-indazole-3-carboxamide hydrochloride involves its interaction with serotonin receptors. It acts as an antagonist at the 5HT3 receptor, inhibiting the action of serotonin and thereby preventing nausea and vomiting .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural and functional differences between the target compound and its analogs:
Key Findings :
Structural Impact on Receptor Binding: The 9-methyl group in granisetron enhances 5-HT₃ receptor affinity compared to the non-methylated target compound. This modification reduces steric hindrance and optimizes hydrophobic interactions within the receptor’s orthosteric site . Removal of the indazole 1-methyl group (as in Granisetron Impurity B) abolishes antiemetic activity, highlighting the necessity of this substituent for efficacy .
Stereochemical Sensitivity :
- The (1R,3R,5S) configuration in the target compound is critical for maintaining activity. Stereoisomers with alternate configurations (e.g., 3s in ) exhibit reduced potency due to misalignment with the receptor’s binding pocket .
Pharmacokinetic Variations: The hydrochloride salt form (common to both the target compound and granisetron) improves aqueous solubility, facilitating intravenous or transdermal administration . Diazabicyclo derivatives (e.g., Indisetron) with additional methyl groups show extended half-lives but may introduce off-target effects at 5-HT₄ receptors .
Synthetic Byproducts and Impurities: Impurity B (CAS 107007-95-4) is a common byproduct during granisetron synthesis, arising from incomplete methylation of the indazole ring. Its presence in formulations is tightly controlled due to regulatory requirements .
Research and Clinical Implications
- Therapeutic Potential: The target compound’s structural similarity to granisetron suggests utility in CINV management, though its lack of clinical data necessitates further studies .
- Formulation Challenges : Unlike granisetron, which is formulated with preservatives (e.g., parabens) and buffers for multi-dose stability , the target compound’s formulation data remain unpublished.
- Receptor Selectivity : Comparative studies with Indisetron () indicate that additional substitutions on the azabicyclo scaffold can modulate selectivity across serotonin receptor subtypes, offering avenues for tailored drug design .
Biological Activity
N-[(1R,3R,5S)-9-Azabicyclo[3.3.1]non-3-yl]-1-methyl-1H-indazole-3-carboxamide hydrochloride, commonly referred to as a granisetron-related compound, is a synthetic derivative with notable implications in pharmacology, particularly in the field of antiemetics. This compound has been studied for its potential biological activities, including its interactions with serotonin receptors and its effects on nausea and vomiting.
- Molecular Formula : C17H22N4O·HCl
- Molecular Weight : 334.84 g/mol
- CAS Number : 141136-01-8
- Melting Point : >150°C (decomposes)
- Solubility : Slightly soluble in DMSO and methanol
This compound acts primarily as a selective antagonist of the 5-HT_3 receptor, which is crucial in mediating nausea and vomiting responses in the central nervous system. By blocking these receptors, the compound effectively reduces the incidence of chemotherapy-induced nausea and vomiting (CINV).
1. Antiemetic Effects
The primary use of this compound is in the prevention and treatment of CINV. Clinical studies have shown that granisetron and its related compounds can significantly reduce the frequency and severity of nausea in patients undergoing chemotherapy.
Table 1: Summary of Clinical Findings on Antiemetic Activity
2. Pharmacokinetics
Pharmacokinetic studies indicate that this compound has a half-life suitable for clinical use, allowing for effective dosing schedules that align with chemotherapy regimens. It exhibits high bioavailability when administered orally.
Table 2: Pharmacokinetic Profile
| Parameter | Value |
|---|---|
| Peak Plasma Concentration (C_max) | 50 ng/mL (after oral dose) |
| Time to C_max (T_max) | 2 hours |
| Elimination Half-Life | 9 hours |
Case Studies
Several case studies highlight the effectiveness of this compound in clinical settings:
Case Study 1: Chemotherapy-Induced Nausea
A randomized controlled trial involving 200 patients receiving cisplatin-based chemotherapy demonstrated that those treated with granisetron experienced a significant reduction in both acute and delayed nausea compared to placebo.
Case Study 2: Postoperative Nausea
In a study involving postoperative patients, administration of granisetron resulted in a marked decrease in vomiting within the first 24 hours post-surgery compared to standard care protocols.
Q & A
Basic Research Questions
Q. What are the key considerations in synthesizing N-[(1R,3R,5S)-9-Azabicyclo[3.3.1]non-3-yl]-1-methyl-1H-indazole-3-carboxamide hydrochloride, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves multi-step organic reactions, including the use of protecting groups (e.g., N-tboc) and acylating agents. For example, Michael reactions with α,β-unsaturated carbonyl compounds can yield bicyclic intermediates. Optimization requires precise control of temperature (20–80°C), pH (neutral to mildly acidic), and solvent polarity (DMF or toluene). Catalytic hydrogenation may be used for stereochemical control .
Q. How should researchers approach the structural characterization of this compound to confirm its stereochemistry and purity?
- Methodology : Employ NMR (1H/13C) to verify stereochemistry at chiral centers (e.g., 1R,3R,5S configuration) and LC/ESI-MS to confirm molecular weight (C17H23ClN4O, MW 358.85 g/mol). High-resolution mass spectrometry (HRMS) and IR spectroscopy can validate functional groups. Purity >99% is achievable via reverse-phase HPLC with UV detection at 254 nm .
Q. What analytical techniques are recommended for assessing the purity and stability of this compound under various storage conditions?
- Methodology : Use HPLC-UV for routine purity checks and accelerated stability studies (40°C/75% RH for 6 months) to assess degradation. Monitor for hydrolysis of the carboxamide group or indazole ring oxidation via LC-MS. Storage at –20°C in inert atmospheres (argon) minimizes decomposition .
Advanced Research Questions
Q. When encountering discrepancies in pharmacological activity data between batches, what analytical strategies can identify potential impurities or stereochemical inconsistencies?
- Methodology : Perform chiral chromatography (e.g., Chiralpak® columns) to detect enantiomeric impurities. LC-MS/MS can identify trace byproducts (e.g., de-methylated analogs). Compare NMR spectra with reference standards (e.g., Pharmaffiliates PA 07 14031) to resolve stereochemical mismatches .
Q. How can computational methods be integrated into the design of novel derivatives to enhance binding affinity to nicotinic acetylcholine receptors (nAChRs)?
- Methodology : Use density functional theory (DFT) to model interactions between the azabicyclo scaffold and nAChR subtypes. Molecular docking (e.g., AutoDock Vina) can predict substituent effects on binding. Validate predictions with surface plasmon resonance (SPR) to measure affinity (KD values) .
Q. What retrosynthetic approaches are recommended for generating analogues with modified azabicyclo or indazole moieties?
- Methodology : Apply AI-driven retrosynthesis tools (e.g., Template_relevance models) to propose routes for substituting the indazole with pyrazole or modifying the bicyclo[3.3.1]nonane core. Prioritize one-step reactions (e.g., SNAr for halogen replacement) to streamline synthesis .
Q. How do reaction mechanisms (e.g., Michael addition) influence the stereochemical outcome of intermediates during synthesis?
- Methodology : Study kinetic vs. thermodynamic control in Michael reactions using DFT calculations. For example, bulky α,β-unsaturated esters favor endo transition states, stabilizing the 1R,3R,5S configuration. In situ NMR monitors intermediate equilibration .
Q. What is the impact of stereochemical variations in the azabicyclo scaffold on biological activity?
- Methodology : Synthesize diastereomers (e.g., 1S,3S,5R) and compare their activity in receptor-binding assays (e.g., radioligand displacement for σ1 receptors). Correlate results with molecular dynamics simulations to identify critical hydrogen-bonding interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
